Glycochenodeoxycholic acid sodium

Description

Context and Endogenous Nature of Glycochenodeoxycholic Acid Sodium

This compound is a bile salt that is naturally synthesized in the liver. wikipedia.orgwikipedia.org It is formed through the conjugation of the primary bile acid, chenodeoxycholic acid, with the amino acid glycine (B1666218). wikipedia.orgfrontiersin.org This process renders the molecule more water-soluble, a critical property for its function in the aqueous environment of the small intestine. wikipedia.org

In its natural state within the body, it is typically found as the sodium salt. wikipedia.org Glycochenodeoxycholic acid is one of the major bile salts in humans, alongside glycocholic acid, taurocholic acid, and taurochenodeoxycholic acid. wikipedia.org These conjugated bile acids are essential for the emulsification of dietary fats, breaking down large lipid globules into smaller micelles that can be more easily absorbed by the intestines. wikipedia.org

The concentration and composition of bile acids, including Glycochenodeoxycholic acid, are tightly regulated within the body. This delicate balance is crucial for maintaining normal physiological functions.

Role in Bile Acid Conjugation and Hepatic Metabolism

The synthesis of Glycochenodeoxycholic acid is a key component of hepatic metabolism. The liver produces primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol in a multi-step enzymatic process. wikipedia.orgresearchgate.net Before being secreted into the bile, these primary bile acids are conjugated with either glycine or taurine (B1682933). wikipedia.org The conjugation with glycine to form Glycochenodeoxycholic acid occurs at the C-24 position of chenodeoxycholic acid. taylorandfrancis.com

This conjugation process is vital for several reasons. It enhances the amphipathic nature of the bile acid, making it a more effective detergent for solubilizing fats for absorption. wikipedia.org The conjugation also lowers the pKa of the molecule, ensuring that it remains ionized in the pH range of the small intestine, which prevents passive reabsorption and maintains a high concentration for efficient fat digestion.

Glycochenodeoxycholic acid is a key player in the enterohepatic circulation, a process where bile acids are secreted into the intestine, reabsorbed in the terminal ileum, and returned to the liver via the portal vein. wikipedia.orgresearchgate.net This recycling mechanism is highly efficient, with about 95% of bile acids being reabsorbed and reused multiple times. wikipedia.orgnih.gov This circulation is critical for maintaining the bile acid pool and regulating cholesterol homeostasis.

Detailed Research Findings

Recent research has shed light on the multifaceted roles of Glycochenodeoxycholic acid beyond its digestive functions, particularly in cellular signaling and disease pathology.

Studies have shown that Glycochenodeoxycholic acid can induce apoptosis (programmed cell death) in hepatocytes, the primary cells of the liver. taylorandfrancis.comtargetmol.com This effect is particularly relevant in conditions of cholestasis, where the flow of bile is impaired, leading to an accumulation of bile acids in the liver. taylorandfrancis.com The accumulation of hydrophobic bile salts like Glycochenodeoxycholic acid is believed to contribute to liver injury in cholestatic conditions. taylorandfrancis.com In fact, the absence of Glycochenodeoxycholic acid in bile has been investigated as a potential indicator of cholestasis. nih.gov

Furthermore, research has implicated Glycochenodeoxycholic acid in the progression of liver cancer. Studies have demonstrated that it can promote stemness and chemoresistance in hepatocellular carcinoma (HCC) cells by activating the STAT3 signaling pathway. nih.govnih.gov This suggests that Glycochenodeoxycholic acid could be a potential therapeutic target in HCC treatment. nih.govnih.gov Conversely, its precursor, chenodeoxycholic acid, has been found to enhance the anti-tumor effect of certain cancer drugs by affecting the EGFR/Stat3 signaling pathway. frontiersin.org

Glycochenodeoxycholic acid also interacts with the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. dovepress.comnih.gov While unconjugated bile acids are potent activators of FXR, the activation by conjugated bile acids like Glycochenodeoxycholic acid appears to be more complex and may require additional cellular components. nih.gov The interaction with FXR is a key mechanism through which bile acids regulate their own synthesis and transport, maintaining homeostasis. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₆H₄₂NNaO₅ | targetmol.com |

| Molecular Weight | 471.61 g/mol | targetmol.com |

| Appearance | Crystalline solid | caymanchem.com |

| Solubility | Water: 10 mg/mL | sigmaaldrich.com |

| DMSO: 45 mg/mL | targetmol.com | |

| Ethanol: Soluble | sigmaaldrich.com | |

| pKa | ~4.8 | sigmaaldrich.com |

| Critical Micelle Concentration (CMC) | 2.1 mM | sigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H42NNaO5 |

|---|---|

Molecular Weight |

471.6 g/mol |

IUPAC Name |

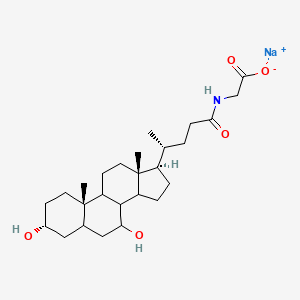

sodium;2-[[(4R)-4-[(3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |

InChI |

InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16?,17-,18-,19?,20?,21-,24?,25+,26-;/m1./s1 |

InChI Key |

AAYACJGHNRIFCT-XUMGSDNXSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |

Canonical SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms Mediated by Glycochenodeoxycholic Acid Sodium

Biosynthesis and Synthetic Approaches for Glycochenodeoxycholic Acid Sodium

The formation of glycochenodeoxycholic acid is a crucial step in bile acid metabolism, primarily occurring within the liver. Researchers have also explored chemical methods to synthesize this compound and its derivatives for investigational purposes.

Hepatic Conjugation of Chenodeoxycholic Acid with Glycine (B1666218)

Glycochenodeoxycholic acid is synthesized in hepatocytes through the conjugation of the primary bile acid, chenodeoxycholic acid (CDCA), with the amino acid glycine. wikipedia.orgwikipedia.org This process is part of the broader bile acid synthesis pathway, which begins with the conversion of cholesterol into primary bile acids, namely cholic acid and CDCA. wikipedia.orgnih.gov The conjugation with glycine (or taurine) enhances the water solubility of the bile acid, a critical property for its function in digestion and absorption. wikipedia.orghmdb.ca In humans, approximately 75% of bile acids are conjugated with glycine. nih.gov The liver efficiently conjugates CDCA, ensuring its transformation into its "physiologic" conjugated form during its passage through the organ. nih.gov

Research on Chemical Synthesis and Analogues

Beyond its natural biosynthesis, researchers have developed chemical synthesis methods for glycochenodeoxycholic acid and its analogues. These synthetic approaches are valuable for producing specific bile acid derivatives for research into their physiological roles and potential therapeutic applications. For instance, methods have been described for the preparation of 7-alkylated chenodeoxycholic acids, which are analogues of the natural compound. nih.gov The synthesis often involves multiple steps, starting from a precursor molecule like 3α-hydroxy-7-oxo-5β-cholanoic acid and utilizing reactions such as the Grignard reaction to introduce specific alkyl groups. nih.gov Other synthetic strategies for related compounds, like glycocholic acid, involve the formation of a mixed anhydride (B1165640) of the bile acid followed by aminolysis with a glycine ester. google.comgoogle.com These chemical synthesis routes provide a means to create novel bile acid analogues with modified structures and potentially altered biological activities.

Receptor-Mediated Interactions and Signaling Transduction

Glycochenodeoxycholic acid exerts its cellular effects by interacting with a variety of receptors, both on the cell surface and within the nucleus. These interactions trigger signaling cascades that influence gene expression and cellular processes like apoptosis.

Nuclear Receptor Activation: Farnesoid X Receptor (FXR) Pathway Modulation

The farnesoid X receptor (FXR) is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. nih.govamegroups.org Bile acids, including the unconjugated precursor chenodeoxycholic acid (CDCA), are the natural ligands for FXR. amegroups.orgfrontiersin.org CDCA is a potent endogenous FXR agonist. frontiersin.org Activation of FXR by bile acids initiates a signaling cascade that regulates the expression of genes involved in bile acid synthesis and transport. nih.govresearchgate.net For example, FXR activation can lead to the phosphorylation of CCAAT/enhancer-binding protein β (C/EBPβ) through an AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase 1/2 (ERK1/2) mediated pathway, which in turn induces detoxifying enzymes. nih.gov While the direct interaction of glycochenodeoxycholic acid with FXR is a subject of ongoing research, its precursor, CDCA, is a well-established FXR agonist. frontiersin.orgnih.gov

Cell Surface and Intracellular Receptor Binding (e.g., Fas, TRAIL Receptor 2/DR5)

Glycochenodeoxycholic acid has been shown to induce apoptosis in hepatocytes and other cell types through its interaction with death receptors on the cell surface. nih.govnih.gov One of the key receptors implicated in this process is the Fas receptor (also known as CD95 or APO-1), a member of the tumor necrosis factor receptor superfamily. nih.govwikipedia.org Studies have demonstrated that glycochenodeoxycholic acid can induce apoptosis in biliary epithelial cells by upregulating both the Fas receptor and its ligand (FasL), leading to an autocrine or paracrine loop of cell death. nih.gov

Furthermore, glycochenodeoxycholic acid can induce the expression of another death receptor, the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) receptor 2 (TRAIL-R2), also known as DR5. nih.gov Treatment of cells with glycochenodeoxycholate has been observed to increase the mRNA and protein levels of TRAIL-R2, leading to the aggregation of this receptor and subsequent apoptosis. nih.gov This induction of TRAIL-R2 expression appears to be a mechanism for Fas-independent, bile acid-mediated apoptosis. nih.gov The upregulation of DR5/TRAIL-R2 by bile acids can be mediated by a c-Jun N-terminal kinase (JNK)-dependent pathway involving the transcription factor Sp1. nih.gov

Glucocorticoid Receptor Activation and Downstream Effects

Recent evidence suggests a link between certain bile acids and the activation of the glucocorticoid receptor (GR), a nuclear receptor that regulates a wide range of physiological processes. nih.govqiagen.com While direct activation of the GR by glycochenodeoxycholic acid is not yet fully elucidated, its precursor, chenodeoxycholic acid (CDCA), has been shown to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). nih.gov This enzyme is responsible for inactivating cortisol to cortisone, thereby preventing the illicit activation of the mineralocorticoid receptor (MR) by cortisol. By inhibiting 11β-HSD2, CDCA can lead to cortisol-dependent activation of the MR. nih.gov The activation of the glucocorticoid receptor itself can have profound downstream effects, including the suppression of pro-apoptotic pathways, which can contribute to chemotherapy resistance in cancer cells. illuminateproc.com

Intracellular Signaling Cascades Influenced by this compound

This compound exerts its influence on cellular behavior by modulating a variety of intracellular signaling cascades. These interactions can lead to diverse outcomes, including the promotion of cell survival and chemoresistance in cancer cells, as well as the induction of apoptosis in other contexts.

STAT3 Signaling Pathway Activation

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Research has demonstrated that Glycochenodeoxycholic acid can activate the STAT3 signaling pathway in hepatocellular carcinoma (HCC) cells. nih.gov This activation is achieved by repressing the expression of several negative regulators of STAT3 signaling, including SOCS2, SOCS5, PTPN1, and PTPN11. nih.gov The subsequent activation of STAT3 promotes the expression of anti-apoptotic genes and downregulates pro-apoptotic genes, ultimately leading to chemoresistance in HCC cells. nih.gov When STAT3 expression is suppressed, the chemoresistance induced by Glycochenodeoxycholic acid is reversed. nih.gov However, some studies suggest that while STAT3 may be a target for enhancing chemosensitivity, Glycochenodeoxycholic acid-induced chemoresistance can be independent of STAT3. nih.gov

Protein Kinase C (PKC) Activity Modulation

Protein Kinase C (PKC) represents a family of enzymes that are pivotal in controlling the function of other proteins through phosphorylation. The modulation of PKC activity by bile acids, including the unconjugated form chenodeoxycholate, is dependent on the cellular context and the concentration of other molecules like calcium (Ca2+) and phosphatidylserine (B164497) (PS). nih.gov For instance, chenodeoxycholate and deoxycholate have been shown to inhibit the Ca2+-phosphatidylserine (PS)-dependent activity of PKC at a Ca2+ concentration of 1 mM. nih.gov Conversely, at an elevated Ca2+ concentration of 2 mM, these bile acids can enhance PKC activity approximately two-fold. nih.gov This suggests that the local ionic environment significantly influences the effect of bile acids on PKC. The modulation of PKC by bile acids is thought to be a potential mechanism in tumor promotion. nih.gov

Inducible Nitric Oxide Synthase (iNOS) / Nitric Oxide (NO) Signaling Axis

The inducible nitric oxide synthase (iNOS)/nitric oxide (NO) signaling axis is a key pathway in various physiological and pathological processes, including inflammation and cell survival. nih.gov While direct studies on the interaction between this compound and the iNOS/NO pathway are limited, the broader context of bile acid signaling suggests a potential interplay. For example, nitric oxide produced by iNOS can have dual roles in cellular processes like glycolysis, promoting it at low concentrations and inhibiting it at high concentrations. nih.gov This highlights the complexity of NO signaling and its dependence on concentration.

The Akt/Survivin pathway is a crucial signaling cascade for promoting cell survival and inhibiting apoptosis. Glycochenodeoxycholic acid has been shown to upregulate the expression of anti-apoptotic proteins, including Survivin, as well as Mcl-1 and Bcl-2. nih.gov This upregulation is a potential mechanism by which Glycochenodeoxycholic acid reduces the chemosensitivity of hepatocellular carcinoma cells to drugs like 5-fluorouracil (B62378). nih.gov The increased expression of these anti-apoptotic proteins contributes to the survival of cancer cells. nih.gov

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and plays a role in inflammation, apoptosis, and cell cycle regulation. researchgate.netdoi.org Unconjugated bile acids like deoxycholic acid and chenodeoxycholic acid, particularly under acidic conditions, can induce the production of interleukin-8 (IL-8) through the activation of the p38 MAPK pathway in squamous epithelial cells. nih.gov This suggests a role for bile acids in inflammatory responses mediated by p38 MAPK. The activation of p38 MAPK can be a critical step in the cellular response to various stressors. nih.gov

Regulation of Cellular Homeostasis and Stress Responses

This compound plays a significant role in regulating cellular homeostasis and orchestrating responses to cellular stress. Dysregulation of bile acid homeostasis is linked to cellular injury in chronic liver diseases. nih.gov Bile acids, including Glycochenodeoxycholic acid, can induce apoptosis in hepatocytes, a process that is fundamental to maintaining tissue health by eliminating damaged or excess cells. scbt.com The cytotoxic effects of bile salts are often mediated by their retention within the cell. nih.gov The expression of transporters like the apical sodium-dependent bile salt transporter (Asbt) and multidrug resistance protein 3 (Mrp3) can be influenced by bile salts, affecting their intracellular concentration and subsequent cellular response. nih.gov Furthermore, bile acid signaling is interconnected with the regulation of autophagy, lysosome biology, and endoplasmic reticulum stress, all of which are critical for cellular adaptation and survival under stress conditions. nih.gov

Table 1: Summary of Intracellular Signaling Pathways Modulated by Glycochenodeoxycholic Acid and Related Bile Acids

| Signaling Pathway | Modulating Bile Acid(s) | Observed Effect(s) | Cell Type(s) |

| STAT3 Signaling | Glycochenodeoxycholic acid | Activation, leading to chemoresistance. nih.gov | Hepatocellular carcinoma cells |

| Protein Kinase C (PKC) | Chenodeoxycholate, Deoxycholate | Inhibition or enhancement depending on Ca2+ concentration. nih.gov | General |

| p38 MAPK | Deoxycholic acid, Chenodeoxycholic acid | Activation, leading to IL-8 production. nih.gov | Squamous epithelial cells |

| Akt/Survivin | Glycochenodeoxycholic acid | Upregulation of Survivin, Mcl-1, and Bcl-2, leading to chemoresistance. nih.gov | Hepatocellular carcinoma cells |

Autophagy Modulation and Lysosomal Function Impairment

Glycochenodeoxycholic acid is a potent modulator of autophagy, the catabolic process responsible for degrading and recycling cellular components. Research demonstrates that GCDCA disrupts the autophagy-lysosome machinery, which is critical for cellular homeostasis.

Studies in human hepatocyte cell lines have shown that GCDCA inhibits the formation of autophagosomes and impairs the function of lysosomes. nih.gov This impairment is characterized by a reduction in lysosomal proteolysis and an increase in lysosomal pH, which compromises the acidic environment necessary for degradative enzymes to function. nih.gov The consequence of this dual disruption is a defect in autophagic clearance, leading to the accumulation of cellular waste and damaged organelles, which ultimately contributes to cell death. nih.gov

The mechanism underlying this disruption involves the dysregulation of reactive oxygen species (ROS) homeostasis and the suppression of Transcription Factor E3 (TFE3). nih.gov TFE3 is a master regulator of lysosomal biogenesis and autophagy-related genes. GCDCA has been found to decrease the expression of TFE3, and this effect is linked to an imbalance in cellular ROS. nih.gov Overexpression of TFE3 has been shown to rescue the lysosomal and autophagic defects induced by GCDCA, highlighting the critical role of the ROS-TFE3 axis in GCDCA-mediated hepatotoxicity. nih.gov A quantitative proteomic analysis identified 313 differentially expressed proteins in response to GCDCA, with 242 proteins being downregulated, further underscoring the widespread cellular impact of this bile acid. nih.gov

The blockage of autophagic flux due to lysosomal dysfunction creates a state of "autophagic stress". nih.gov When the demand for autophagy is high due to cellular damage, but the degradation capacity is compromised, renal cells become more susceptible to injury. nih.gov While bile acid signaling can be a target for modulating autophagy for therapeutic benefit, the accumulation of toxic bile acids like GCDCA demonstrates the pathological consequences of its dysregulation. nih.gov

Mechanisms of Hepatocyte Apoptosis Induction

Apoptosis, or programmed cell death, is a key feature of liver injury in cholestatic diseases where bile acids like glycochenodeoxycholic acid accumulate. nih.gov GCDCA is a well-established cytotoxic agent that triggers hepatocyte apoptosis through multiple, interconnected signaling pathways. nih.govresearchgate.net These pathways involve both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) routes of apoptosis.

One significant mechanism involves the activation of Protein Kinase C (PKC). nih.gov Studies have demonstrated that GCDCA treatment leads to the translocation of PKC isoforms (specifically PKC-alpha, PKC-delta, and PKC-epsilon) to the hepatocyte membrane, indicating their activation. nih.gov The use of PKC inhibitors was found to reduce GCDCA-induced apoptosis, confirming the critical role of this signaling pathway in mediating the toxic effects of the bile acid. nih.gov

The extrinsic pathway of apoptosis is initiated by the binding of death ligands to their corresponding receptors on the cell surface. GCDCA has been shown to induce apoptosis through a Fas-dependent mechanism. nih.govresearchgate.net Treatment of hepatocytes with GCDCA leads to a significant increase in the mRNA expression of Fas, a key death receptor. researchgate.net The engagement of the Fas receptor by its ligand (FasL) typically triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). This recruitment facilitates the assembly of the Death-Inducing Signaling Complex (DISC), which serves as a platform for the activation of initiator caspases, such as caspase-8. nih.gov Evidence suggests that activated caspase-8 can then cleave the Bcl-2 family member Bid, creating a truncated form (tBid) that links the extrinsic pathway to the intrinsic mitochondrial pathway, thereby amplifying the apoptotic signal. nih.gov Furthermore, GCDCA has been shown to induce the expression of another death receptor, TRAIL-R2/DR5, providing an additional mechanism for initiating the death receptor-mediated apoptotic cascade. nih.gov

Both the extrinsic and intrinsic apoptotic pathways converge on the activation of a family of cysteine proteases known as caspases. GCDCA treatment significantly increases caspase activity in hepatocytes. researchgate.net A central event in the intrinsic pathway is the permeabilization of the mitochondrial outer membrane, which is tightly regulated by the Bcl-2 family of proteins. This family includes anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax, Bak, and Bid). nih.govyoutube.com

GCDCA shifts the balance in favor of apoptosis. It induces a significant increase in the mRNA expression of the pro-apoptotic protein Bax. researchgate.net Bax, upon activation, translocates from the cytosol to the mitochondria. nih.gov There, it oligomerizes to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol. researchgate.netyoutube.com The released cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. nih.govnih.gov Caspase-9 then activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates. nih.gov

The pro-apoptotic BH3-only protein Bid provides a crucial link between the DISC and the mitochondria. nih.gov As mentioned, caspase-8, activated at the DISC, can cleave Bid into tBid. tBid then translocates to the mitochondria to promote the activation of Bax, thus amplifying the apoptotic signal initiated at the cell surface. nih.gov The interplay between these proteins ensures a robust and coordinated execution of the apoptotic program in response to toxic levels of glycochenodeoxycholic acid.

Differential Expression of Apoptotic and Anti-Apoptotic Genes

The induction of apoptosis by glycochenodeoxycholic acid is underpinned by specific changes in the expression of genes that regulate cell death. Research has identified key modulations in both pro-apoptotic and anti-apoptotic genes following exposure to GCDCA.

In cultured rat hepatocytes, treatment with GCDCA leads to a time-dependent and significant increase in the mRNA expression of crucial pro-apoptotic genes. researchgate.net Specifically, the expression of the death receptor Fas mRNA is elevated, which sensitizes the cell to extrinsic apoptotic signals. researchgate.net Concurrently, the expression of Bax α mRNA, which encodes the pro-apoptotic Bcl-2 family protein Bax, is also significantly increased. researchgate.net This upregulation of Bax promotes the mitochondrial pathway of apoptosis.

Conversely, the expression of anti-apoptotic genes can be overwhelmed or suppressed. For instance, chenodeoxycholic acid, the precursor to GCDCA, has been shown to promote the cleavage of the anti-apoptotic protein Bcl-2, which would disable its protective function and allow for Bax activation. nih.gov

A broader view from quantitative proteomics reveals a massive shift in protein expression. In one study, GCDCA treatment resulted in changes to 313 proteins, with a majority (242) being downregulated. nih.gov This large-scale alteration in the cellular proteome reflects a comprehensive reprogramming of cellular processes towards a pro-death state.

Table 1: Research Findings on GCDCA-Mediated Cellular Mechanisms

| Cellular Process | Mediator/Pathway | Effect of GCDCA | Research Finding | Reference |

| Autophagy/Lysosomal Function | Autophagosome Formation | Inhibition | GCDCA inhibits the formation of autophagosomes. | nih.gov |

| Lysosomal Function | Impairment | Increases lysosomal pH and inhibits proteolysis. | nih.gov | |

| TFE3 Signaling | Suppression | Decreases expression of Transcription Factor E3. | nih.gov | |

| Hepatocyte Apoptosis | Protein Kinase C (PKC) | Activation | Promotes translocation of PKC-α, -δ, and -ε to the membrane. | nih.gov |

| Death Receptor Signaling | Fas mRNA Expression | Significantly increases Fas mRNA levels. | researchgate.net | |

| Mitochondrial Pathway | Bax α mRNA Expression | Significantly increases Bax α mRNA levels. | researchgate.net | |

| Mitochondrial Pathway | Cytochrome c Release | Induces the release of cytochrome c from mitochondria. | researchgate.net | |

| Effector Pathway | Caspase Activity | Significantly increases caspase activity. | researchgate.net |

Physiological and Pathophysiological Roles of Glycochenodeoxycholic Acid Sodium

Contribution to Hepatic Physiology and Bile Flow Dynamics

Glycochenodeoxycholic acid sodium is integral to hepatic physiology, primarily by contributing to the generation of bile flow. Bile acids, including GCDCA, are major organic solutes in bile, and their secretion from hepatocytes into the biliary canaliculi is a primary driving force for bile formation. wikipedia.org This process, known as bile salt-dependent bile flow, is essential for the excretion of endogenous waste products, drugs, and toxins from the liver.

The secretion of bile acids into the bile creates an osmotic gradient that draws water and electrolytes into the canaliculi, thereby increasing the volume of bile. wikipedia.org GCDCA, as a conjugated bile acid, is an effective choleretic, meaning it stimulates the liver to secrete more bile. glpbio.com This function is vital for maintaining a healthy flow of bile, which is necessary for digestive processes and the elimination of substances from the body. wikipedia.orgmdpi.com

Roles in Lipid Metabolism and Cholesterol Homeostasis

This compound plays a multifaceted role in the metabolism of lipids and the maintenance of cholesterol balance within the body. biosynth.comwikipedia.org

Micelle Formation and Dietary Fat Solubilization

One of the primary functions of this compound is its role as a biological detergent, facilitating the digestion and absorption of dietary fats and fat-soluble vitamins. wikipedia.orgselleckchem.comtargetmol.com In the aqueous environment of the small intestine, large lipid droplets are poorly accessible to digestive enzymes. Bile salts like GCDCA, with their amphipathic nature (having both a hydrophobic and a hydrophilic region), surround and break down these large fat globules into smaller, more manageable particles in a process called emulsification. wikipedia.orgmdpi.com

Following emulsification, GCDCA and other bile salts form mixed micelles with the products of fat digestion, such as fatty acids and monoglycerides, as well as with dietary cholesterol and fat-soluble vitamins. wikipedia.orgnih.gov These micelles are small, water-soluble aggregates that transport these lipid-soluble nutrients through the watery layer of the small intestine to the surface of the intestinal cells (enterocytes) for absorption. wikipedia.org The formation of micelles is crucial; without it, the absorption of dietary fats and essential fat-soluble vitamins would be severely impaired. mdpi.com The concentration at which bile salts begin to form these micelles is known as the critical micelle concentration (CMC). nih.govnih.gov The number, location, and orientation of hydroxyl groups on the steroid nucleus of the bile salt are important factors for micelle growth. nih.gov

Regulation of Cholesterol Synthesis and Absorption

This compound is also involved in the complex regulation of the body's cholesterol levels. It influences both the synthesis of new cholesterol in the liver and the absorption of dietary cholesterol in the intestine. nih.govnih.gov

Bile acids, upon their return to the liver via the enterohepatic circulation, act as signaling molecules that regulate cholesterol homeostasis. wikipedia.org They can inhibit the rate-limiting enzyme in cholesterol synthesis, HMG-CoA reductase. libretexts.org This feedback mechanism helps to maintain a stable level of cholesterol in the body. libretexts.org Specifically, studies have shown that chenodeoxycholic acid (the precursor to GCDCA) can decrease cholesterol synthesis. nih.gov

Participation in Enterohepatic Circulation and Intestinal Absorption

This compound is a key participant in the enterohepatic circulation, a highly efficient recycling process that conserves the body's pool of bile acids. wikipedia.orgresearchgate.net After facilitating fat absorption in the small intestine, the majority (approximately 95%) of bile acids, including GCDCA, are reabsorbed in the terminal ileum and transported back to the liver via the portal vein. wikipedia.orgresearchgate.net

This reabsorption is an active transport process. nih.gov In the liver, the reabsorbed bile acids are taken up by hepatocytes and can be re-secreted into the bile. youtube.com This continuous circulation between the liver and the intestine occurs multiple times a day, ensuring a constant supply of bile acids for digestion while minimizing the need for new synthesis from cholesterol. wikipedia.org The small fraction of bile acids that is not reabsorbed is excreted in the feces, and this loss is replenished by the liver's synthesis of new bile acids from cholesterol, representing a major pathway for cholesterol elimination from the body. wikipedia.org

Implications in Liver Disease Pathogenesis

While essential for normal physiology, an accumulation of hydrophobic bile acids like glycochenodeoxycholic acid can be toxic to liver cells and is implicated in the pathogenesis of cholestatic liver diseases. medchemexpress.commdpi.comnih.gov

Mechanistic Insights into Cholestatic Liver Diseases (e.g., Primary Sclerosing Cholangitis)

Cholestatic liver diseases, such as Primary Sclerosing Cholangitis (PSC), are characterized by impaired bile flow, leading to the accumulation of bile acids within the liver. mdpi.comnih.gov This buildup of hydrophobic bile acids, including GCDCA, can cause cellular injury and inflammation. nih.govtaylorandfrancis.com

Research indicates that at high concentrations, GCDCA can induce apoptosis (programmed cell death) in hepatocytes. medchemexpress.comtargetmol.comtaylorandfrancis.com The proposed mechanisms for this toxicity include the induction of oxidative stress, mitochondrial injury, and the activation of death receptor signaling pathways. nih.govcaymanchem.com In the context of PSC, a chronic inflammatory disease of the bile ducts, the accumulation of toxic bile acids is thought to contribute to biliary tract injury, fibrosis (scarring), and disease progression. nih.govmdpi.com Studies have shown that in cholestatic conditions, the presence of GCDCA can promote liver fibrosis. mdpi.comnih.gov Specifically, research in animal models has demonstrated that chronic cholestasis in the presence of GCDCA leads to the development of liver fibrosis. nih.gov

| Parameter | Finding | Implication |

| Hepatocyte Apoptosis | GCDCA at high concentrations induces programmed cell death in liver cells. medchemexpress.comtargetmol.comtaylorandfrancis.com | Contributes to liver damage in cholestatic diseases. |

| Liver Fibrosis | In the presence of cholestasis, GCDCA promotes the deposition of collagen and the development of liver fibrosis. mdpi.comnih.gov | A key factor in the progression of chronic liver diseases like PSC. |

| Cellular Mechanisms | GCDCA can impair autophagy and lysosomal function in liver cells. medchemexpress.comcaymanchem.com | Disrupts cellular cleaning processes, leading to cell stress and death. |

| Inflammatory Response | Injured hepatocytes release inflammatory signals that can recruit immune cells, further contributing to liver injury. nih.gov | Amplifies the cycle of damage in cholestatic conditions. |

Contributions to Hepatocellular Carcinoma (HCC) Pathophysiology

Induction of Stemness and Chemoresistance in Preclinical Models

Glycochenodeoxycholic acid (GCDC), a primary conjugated bile acid, has been identified as a significant factor in the pathophysiology of hepatocellular carcinoma (HCC), particularly in promoting cancer stem cell-like properties and resistance to chemotherapy. nih.govnih.gov The poor prognosis often associated with HCC is largely due to its high rates of recurrence and resistance to treatment. nih.govnih.gov The presence of cancer stem cells (CSCs), a subpopulation of tumor cells with the ability to self-renew, is a key driver of this chemoresistance. nih.govoaepublish.com

In preclinical studies involving HCC cell lines, GCDC has been shown to foster chemoresistance by modulating the expression of genes involved in apoptosis. nih.govnih.gov Specifically, it down-regulates pro-apoptotic genes while up-regulating anti-apoptotic genes. nih.govnih.gov This alteration in the apoptotic landscape creates a more survival-conducive environment for cancer cells under the pressure of chemotherapeutic agents.

Furthermore, GCDC has been observed to induce an epithelial-to-mesenchymal transition (EMT) phenotype and promote stemness in HCC cells. nih.govaging-us.com This is evidenced by the increased expression of CSC-related markers such as Sox2, Sox9, Nanog, and CD133. aging-us.com The transition to a mesenchymal-like state is often associated with increased migratory and invasive capabilities, as well as enhanced resistance to therapy.

The mechanism underlying these effects appears to be the activation of the STAT3 signaling pathway. nih.govnih.gov Research has demonstrated that GCDC activates this pathway, and the inhibition of STAT3 can reverse the GCDC-induced chemoresistance in HCC cells. nih.gov These findings suggest that GCDC contributes to the aggressive nature of HCC by inducing stemness and chemoresistance through the STAT3 pathway, highlighting it as a potential therapeutic target. nih.govnih.gov

Table 1: Effects of Glycochenodeoxycholic Acid (GCDC) on Hepatocellular Carcinoma (HCC) Cells in Preclinical Models

| Effect | Mechanism | Key Molecular Players | Reference |

|---|---|---|---|

| Promotes Chemoresistance | Down-regulation of pro-apoptotic genes and up-regulation of anti-apoptotic genes. | Apoptotic and anti-apoptotic genes | nih.govnih.gov |

| Induces Epithelial-to-Mesenchymal Transition (EMT) | Activation of signaling pathways that promote a mesenchymal phenotype. | E-cadherin, Vimentin | nih.govaging-us.com |

| Induces Stemness | Increased expression of cancer stem cell markers. | Sox2, Sox9, Nanog, CD133 | aging-us.com |

| Activates STAT3 Signaling Pathway | Phosphorylation and nuclear translocation of STAT3. | STAT3 | nih.govnih.gov |

Interactions with the Gut Microbiome and Systemic Metabolic Regulation

Microbial Biotransformation and Bile Acid Deconjugation

The gut microbiome plays a crucial role in the biotransformation of primary bile acids, such as glycochenodeoxycholic acid, into secondary bile acids. youtube.comfrontiersin.orgnih.gov This process, known as deconjugation, is a key step in bile acid metabolism and is carried out by microbial enzymes called bile salt hydrolases (BSHs). youtube.comfrontiersin.orgnih.gov BSHs cleave the amide bond between the bile acid core and the conjugated amino acid, in this case, glycine (B1666218). nih.gov

This deconjugation reaction is considered a "gateway" step, as it makes the bile acid available for further transformations by the gut microbiota, leading to the formation of a diverse pool of secondary bile acids. frontiersin.orgnih.gov The primary bile acid chenodeoxycholic acid, once deconjugated from glycine, can be further metabolized by gut bacteria into lithocholic acid through 7α-dehydroxylation. youtube.comnih.gov

A wide range of gut bacteria possess BSH activity, including species from the genera Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium. frontiersin.orgresearchgate.net The prevalence of BSHs among gut bacteria suggests that bile acid deconjugation is an important trait for bacterial survival and adaptation within the gut environment. nih.gov The composition and activity of the gut microbiota can therefore significantly influence the composition of the bile acid pool, which in turn has systemic effects on host physiology. nih.govnih.gov

Table 2: Microbial Deconjugation of Glycochenodeoxycholic Acid

| Process | Enzyme | Microbial Genera | Product | Reference |

|---|---|---|---|---|

| Deconjugation | Bile Salt Hydrolase (BSH) | Bacteroides, Clostridium, Lactobacillus, Bifidobacterium | Chenodeoxycholic acid + Glycine | frontiersin.orgnih.govresearchgate.net |

Influence on Metabolic Disorders in Preclinical Models (e.g., Diet-Induced Obesity)

Glycochenodeoxycholic acid and its microbial metabolites have been implicated in the regulation of systemic metabolism, and alterations in their levels have been observed in preclinical models of metabolic disorders like diet-induced obesity. High-fat diets, often used to induce obesity in animal models, can alter the gut microbiome and bile acid pool composition. researchgate.netnih.gov

In preclinical models, a high-fat diet has been shown to increase the levels of taurochenodeoxycholic acid (TCDCA), a taurine-conjugated form of chenodeoxycholic acid, in the upper small intestine. nih.gov This increase in TCDCA is associated with the activation of the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism. nih.govwikipedia.org Activation of FXR in the intestine can influence nutrient sensing and glucose homeostasis. nih.gov

Studies in rats have shown that infusion of TCDCA into the upper small intestine can impair oleic acid and glucose sensing, which are important for regulating glucose tolerance. nih.gov This suggests that elevated levels of conjugated chenodeoxycholic acid in the context of a high-fat diet may contribute to the metabolic dysregulation seen in obesity. The interplay between diet, the gut microbiome, and bile acid signaling, including that of glycochenodeoxycholic acid, is a critical area of research for understanding and potentially treating metabolic diseases. nih.govnih.gov

Modulation of Intestinal Immune Responses in Inflammatory Bowel Disease Models

Glycochenodeoxycholic acid and other bile acids are increasingly recognized for their role in modulating intestinal immune responses, which is particularly relevant in the context of inflammatory bowel disease (IBD). dovepress.comnih.gov IBD, which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. mdpi.comyoutube.com

In preclinical models of colitis, such as the dextran (B179266) sulfate (B86663) sodium (DSS)-induced model, alterations in the bile acid pool are observed. mdpi.comnih.gov While the specific role of glycochenodeoxycholic acid is still being fully elucidated, it is known that conjugated bile acids can influence the viability and function of immune cells. dovepress.com For instance, some conjugated bile acids have been shown to reduce the viability of T cells in a dose-dependent manner. dovepress.com T cells, particularly T helper 1 (Th1) and Th17 cells, are key drivers of the inflammation seen in IBD. nih.govnih.gov

Bile acids exert their immunomodulatory effects in part through receptors like FXR and TGR5, which are expressed on various immune cells, including macrophages and dendritic cells. dovepress.comnih.gov Activation of FXR by bile acids has been shown to have anti-inflammatory effects in the intestine. youtube.com It can downregulate the expression of pro-inflammatory cytokines and help maintain the integrity of the intestinal epithelial barrier. youtube.com In IBD patients, a decreased expression of FXR has been reported. youtube.com The complex interactions between bile acids like glycochenodeoxycholic acid, the gut microbiota, and the intestinal immune system are critical for maintaining gut homeostasis, and their dysregulation can contribute to the pathogenesis of IBD. nih.govbiorxiv.orgscispace.com

Transport Mechanisms of Glycochenodeoxycholic Acid Sodium

Bile Acid Transporter Proteins and Their Substrates

The transport of bile acids, including glycochenodeoxycholic acid sodium, is primarily mediated by members of the Solute Carrier (SLC) superfamily of transporters. These proteins exhibit distinct substrate specificities and are strategically located within tissues to control bile acid homeostasis.

Apical Sodium-Dependent Bile Acid Transporter (ASBT/SLC10A2)

The Apical Sodium-Dependent Bile Acid Transporter (ASBT), encoded by the SLC10A2 gene, is a crucial protein for the reabsorption of bile acids in the terminal ileum. nih.govwikipedia.orggenecards.org It functions as a symporter, coupling the uptake of bile acids to the electrochemical gradient of sodium ions, with a proposed stoichiometry of 2:1 (sodium:bile acid). nih.gov

ASBT is highly expressed on the apical (brush border) membrane of enterocytes in the distal small intestine. wikipedia.orgmedchemexpress.comnih.gov This strategic location allows it to efficiently capture bile acids from the intestinal lumen, initiating their return to the liver. wikipedia.orgnih.gov While its primary role is in the intestine, ASBT is also found on the apical surface of cholangiocytes (epithelial cells lining the bile ducts) and renal proximal tubule cells. medchemexpress.comnih.gov

Research indicates that human ASBT has a broad substrate specificity, demonstrating high affinity for various bile salt forms, including conjugated bile acids like glycochenodeoxycholic acid. nih.govnih.govcreative-biolabs.com Studies comparing ASBT orthologs from different species suggest that the transporter has evolved to expand its substrate specificity over time, accommodating the emergence of new bile acid structures while retaining its ability to transport older forms. nih.govnih.gov

| Characteristic | Description | References |

|---|---|---|

| Gene | SLC10A2 | nih.govwikipedia.orggenecards.org |

| Function | Sodium-dependent reabsorption of bile acids | nih.govcreative-biolabs.com |

| Location | Apical membrane of ileal enterocytes, cholangiocytes, and renal proximal tubules | wikipedia.orgmedchemexpress.comnih.gov |

| Substrates | Conjugated bile acids (e.g., Glycochenodeoxycholic acid), Taurocholic acid | nih.govnih.govcreative-biolabs.comnih.gov |

| Transport Mechanism | Electrogenic, coupled with sodium in a 2:1 stoichiometry | nih.gov |

Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3)

Organic Anion Transporting Polypeptides (OATPs) are a family of uptake transporters that mediate the transport of a wide range of endogenous and exogenous compounds, including bile acids. mdpi.comnih.gov OATP1B1 (encoded by SLCO1B1) and OATP1B3 (encoded by SLCO1B3) are predominantly expressed on the basolateral (sinusoidal) membrane of hepatocytes and play a significant role in the hepatic uptake of bile acids from the portal circulation. mdpi.comnih.gov

Studies have shown that both OATP1B1 and OATP1B3 transport conjugated bile acids, including glycochenodeoxycholic acid. nih.govresearchgate.net Research comparing the transport of various bile acids revealed that conjugated forms, such as glycine (B1666218) and taurine (B1682933) conjugates, are generally preferred substrates for both OATP1B1 and OATP1B3 over their unconjugated counterparts. nih.gov Kinetic analyses have demonstrated saturable transport for these conjugated bile acids, with apparent Km values indicating high affinity. nih.govresearchgate.net For instance, the apparent Km values for conjugated bile acids for OATP1B1 and OATP1B3 are in the micromolar range, suggesting efficient uptake at physiological concentrations. nih.govresearchgate.net

While there is considerable overlap in their substrate specificities, some compounds are preferentially transported by one over the other. mdpi.com The expression of these transporters can also differ within the liver lobules, with OATP1B1 showing a more diffuse pattern and OATP1B3 being expressed more prominently around the central vein. mdpi.com

| Characteristic | OATP1B1 | OATP1B3 | References |

|---|---|---|---|

| Gene | SLCO1B1 | SLCO1B3 | nih.gov |

| Location | Basolateral membrane of hepatocytes | mdpi.com | |

| Substrates | Conjugated bile acids (e.g., Glycochenodeoxycholic acid), statins, various drugs | mdpi.comnih.govresearchgate.net | |

| Transport Preference | Preferential transport of conjugated bile acids over unconjugated forms | nih.gov | |

| Amino Acid Homology | Approximately 80% | mdpi.com |

Sodium Taurocholate Cotransporting Polypeptide (NTCP)

The Sodium Taurocholate Cotransporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is the primary transporter responsible for the sodium-dependent uptake of conjugated bile acids from the portal blood into hepatocytes. uzh.chwikipedia.orgnih.gov It is a key player in the enterohepatic circulation, accounting for a significant portion of hepatic bile acid clearance. nih.gov

NTCP is exclusively localized to the basolateral membrane of hepatocytes. uzh.chsolvobiotech.com Its transport activity is strictly dependent on a sodium gradient. solvobiotech.com Glycochenodeoxycholic acid is a known high-affinity substrate for NTCP. nih.gov Studies have shown that glycochenodeoxycholic acid can significantly inhibit the uptake of other NTCP substrates, demonstrating its strong interaction with the transporter. nih.gov

In addition to its role in bile acid transport, NTCP has also been identified as the cellular entry receptor for the hepatitis B and D viruses. solvobiotech.comnih.gov

| Characteristic | Description | References |

|---|---|---|

| Gene | SLC10A1 | wikipedia.org |

| Function | Sodium-dependent uptake of conjugated bile acids into hepatocytes | uzh.chnih.gov |

| Location | Basolateral membrane of hepatocytes | uzh.chsolvobiotech.com |

| Substrates | Conjugated bile acids (e.g., Glycochenodeoxycholic acid, Taurocholic acid), some drugs, and steroid hormones | solvobiotech.comsolvobiotech.comnih.gov |

| Viral Receptor | Entry receptor for Hepatitis B and D viruses | solvobiotech.comnih.gov |

Other Relevant Organic Anion Transporters (e.g., SOAT/SLC10A6)

The Sodium-Dependent Organic Anion Transporter (SOAT), also known as SLC10A6, is another member of the SLC10 family. nih.govnih.gov Unlike NTCP and ASBT, SOAT does not transport the common bile acids such as taurocholic acid and glycocholic acid. nih.govuni-giessen.de Instead, its primary substrates are sulfated steroid hormones. nih.govnih.gov

However, research has identified taurolithocholic acid as a common substrate for NTCP, ASBT, and SOAT. nih.gov This finding suggests some overlap in substrate recognition among these transporters, although their primary physiological roles differ. SOAT exhibits higher amino acid sequence identity with ASBT than with NTCP. nih.gov The transport mediated by SOAT is also sodium-dependent. nih.gov

| Characteristic | Description | References |

|---|---|---|

| Gene | SLC10A6 | nih.govnih.gov |

| Function | Sodium-dependent transport of sulfated steroid hormones | nih.govnih.gov |

| Location | Adrenal gland, other tissues | nih.gov |

| Substrates | Sulfated steroid hormones, Taurolithocholic acid | nih.govnih.gov |

| Non-Substrates | Taurocholic acid, Glycocholic acid | nih.govuni-giessen.de |

Advanced Methodologies for Glycochenodeoxycholic Acid Sodium Research

Analytical Quantification Techniques in Biological Matrices

The quantification of individual bile acids, such as glycochenodeoxycholic acid, within a complex mixture presents significant analytical challenges due to their structural similarity. Modern analytical chemistry provides several powerful techniques to address this, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of bile acids from biological matrices like serum, bile, and urine. nih.govnih.govspringernature.com The method utilizes a stationary phase, often a C18 reverse-phase silica (B1680970) gel column, and a mobile phase, typically a mixture of solvents like acetonitrile (B52724), methanol (B129727), and aqueous buffers (e.g., ammonium (B1175870) formate (B1220265) or acetate), to separate different bile acids based on their physicochemical properties. nih.govnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, though more advanced detectors can be employed. nih.gov The efficiency of separation can be influenced by parameters such as mobile phase composition and column temperature. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), a more recent innovation, builds upon the principles of HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). tandfonline.comnih.govresearchgate.netresearchgate.netakjournals.com This results in significantly improved resolution, sensitivity, and speed of analysis compared to conventional HPLC. nih.govresearchgate.net UPLC systems operate at much higher pressures to push the mobile phase through the densely packed column. researchgate.netakjournals.com A UPLC method can reduce analysis time from over 30 minutes with HPLC to under 15 minutes, or even as short as 2-5 minutes, allowing for higher sample throughput. nih.govtandfonline.comcreative-proteomics.com This increased efficiency enables better separation of structurally similar bile acids and minimizes matrix effects like ion suppression in mass spectrometry. creative-proteomics.com

A typical HPLC method for separating a mixture of 15 bile acids, including glycochenodeoxycholic acid sodium, might utilize a C18 column with a gradient elution. The mobile phase could consist of an aqueous component like 20 mM ammonium acetate (B1210297) and an organic component such as a 60:40 mixture of acetonitrile and methanol. nih.gov

Table 1: Example HPLC Method Parameters for Bile Acid Separation

| Parameter | Condition |

| Column | InfinityLab Poroshell 120 EC-C18, 4.6 × 100 mm, 2.7 µm |

| Mobile Phase A | 20 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile:Methanol (60:40) |

| Gradient | 0-2 min, 40% B; 2-8 min, 40-60% B; 8-10 min, 100% B |

| Flow Rate | 1.50 mL/min |

| Column Temperature | 60 °C |

| Injection Volume | 4 µL |

| Detector | Evaporative Light Scattering Detector (ELSD) |

This table is based on a published application note and serves as an illustrative example. nih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) is considered the gold standard for the comprehensive and quantitative analysis of bile acids. nih.govnih.gov This hyphenated technique leverages the superior separation capabilities of HPLC or UPLC with the high sensitivity and specificity of mass spectrometric detection. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used platform for targeted bile acid quantification. nih.govnih.govcreative-proteomics.com In this setup, the mass spectrometer operates in multiple reaction monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion for the target analyte (e.g., the deprotonated molecule of glycochenodeoxycholic acid, [M-H]⁻) and then monitoring for a specific product ion that is generated after fragmentation in the collision cell. This high specificity allows for accurate quantification even in complex biological matrices. tandfonline.com For glycine-conjugated bile acids like glycochenodeoxycholic acid, a common fragment ion monitored is m/z 74, corresponding to the glycine (B1666218) fragment [NHCH₂COO]⁻. tandfonline.com

Table 2: Illustrative LC-MS/MS Parameters for Bile Acid Quantification

| Parameter | Setting |

| LC System | Acquity UHPLC I-Class System |

| Column | Cortecs T3 2.7um (2.1 × 30 mm) |

| Column Temperature | 60 °C |

| Mobile Phase A | Water, 0.1% 200 mM ammonium formate, 0.01% formic acid |

| Mobile Phase B | Acetonitrile/Isopropanol (50/50), 0.1% 200 mM ammonium formate, 0.01% formic acid |

| MS Detector | Triple Quadrupole (e.g., Xevo TQ-S micro) |

| Ionization Mode | Electrospray Negative Ionization (ESI-) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

This table provides a representative example of parameters used in published LC-MS/MS methods for bile acid analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), provides highly accurate mass measurements (typically with an error of less than 5 ppm). nih.govnih.gov This capability is invaluable for the confident identification of bile acids and for distinguishing them from isobaric interferences, which are compounds with the same nominal mass but different elemental compositions. creative-proteomics.com LC-HRMS is particularly powerful for untargeted or semi-targeted metabolomics studies, where the goal is to identify and quantify a broad range of metabolites, including novel or unexpected bile acid species. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of molecules, including bile acids. nih.govtandfonline.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in a molecule, making it an excellent tool for differentiating between closely related isomers. nih.govnih.gov

The differentiation of glycochenodeoxycholic acid from its isomers, such as glycodeoxycholic acid and glycocholic acid, is possible by analyzing the chemical shifts and coupling patterns of specific protons in the steroid nucleus and the glycine side chain. creative-proteomics.comtandfonline.com For instance, the presence or absence of a hydroxyl group at the C-12 position significantly influences the chemical shifts of neighboring protons, allowing for the distinction between chenodeoxycholic acid derivatives (7α-OH) and deoxycholic acid derivatives (12α-OH). nih.gov

High-field NMR (e.g., 800 MHz) enhances spectral dispersion, which helps to resolve overlapping signals in complex mixtures of bile acids. nih.govcreative-proteomics.com Furthermore, two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, providing unambiguous structural assignments. nih.govtandfonline.com Hyphenated techniques like HPLC-NMR/MS are particularly potent, as they combine the separation power of HPLC with the structural information from NMR and the sensitivity of MS, enabling the identification of isomers like glycodeoxycholic acid and glycochenodeoxycholic acid that can be challenging to distinguish by conventional LC-MS alone. creative-proteomics.comtandfonline.com

Thin-Layer Chromatography (TLC) is a classic chromatographic technique that can be used for the separation of bile acids. nih.govnih.gov The method involves spotting a sample onto a plate coated with a thin layer of adsorbent material, typically silica gel, and developing the plate in a chamber with a suitable mobile phase. nih.gov Different bile acids will migrate up the plate at different rates depending on their polarity and interaction with the stationary and mobile phases. tandfonline.comepa.gov

For quantification, TLC can be coupled with densitometry. nih.govunair.ac.id After separation, the bile acid spots are visualized, often by spraying with a reagent like sulfuric acid and heating, which generates fluorescent or colored spots. tandfonline.com A densitometer then scans the plate and measures the intensity of the spots, which is proportional to the concentration of the analyte. unair.ac.idresearchgate.net This method can be quantitative, with studies demonstrating good linearity, accuracy, and reproducibility for the determination of various compounds, including bile acids. akjournals.comnih.govmdpi.com While less sensitive and specific than LC-MS, TLC-densitometry offers a simpler, lower-cost alternative for screening and quantification. nih.govnih.gov

A mobile phase consisting of n-hexane, ethyl acetate, methanol, and acetic acid has been shown to effectively separate a mixture of seven different bile acids, including glycocholic acid, glycodeoxycholic acid, and chenodeoxycholic acid. tandfonline.com

While enzymatic assays and immunoassays are available for bile acid measurement, they have significant limitations when it comes to the specific quantification of individual bile acids like glycochenodeoxycholic acid.

Enzymatic assays typically rely on the 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme, which catalyzes the oxidation of the 3α-hydroxyl group common to most bile acids. nih.govcreative-proteomics.comnih.gov This means these assays generally measure the total bile acid concentration and cannot distinguish between different bile acid species. nih.govcreative-proteomics.com A major drawback is that their performance is highly dependent on the bile acid profile of the sample. researchgate.netnih.gov The enzyme exhibits different reaction rates for different bile acids, which can lead to a significant underestimation of the total bile acid concentration, particularly in samples with an atypical composition, such as those from individuals with cholestatic liver disease. nih.govresearchgate.netnih.gov

Immunoassays, such as radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA), use antibodies to detect bile acids. creative-proteomics.comtandfonline.com While they can be highly sensitive, their specificity is often a major concern. tandfonline.com Antibodies raised against one bile acid often exhibit significant cross-reactivity with other structurally similar bile acids. tandfonline.comtandfonline.com For example, an antibody intended for chenodeoxycholate conjugates may also bind to other bile acid fractions. tandfonline.com This lack of specificity makes it challenging to accurately quantify a single bile acid like glycochenodeoxycholic acid in a mixture without prior chromatographic separation. tandfonline.com

Extraction and Purification Methodologies for this compound

Prior to analytical quantification, this compound and other bile acids must be efficiently extracted from the complex biological matrix (e.g., serum, plasma, tissue) and purified to remove interfering substances like proteins and lipids. nih.gov

A common and straightforward method is organic solvent extraction. creative-proteomics.com This typically involves precipitating proteins by adding a solvent like methanol or acetonitrile to the sample, followed by vortexing and centrifugation to separate the liquid extract containing the bile acids. creative-proteomics.comnih.gov

Solid-Phase Extraction (SPE) is a more sophisticated and widely used technique for sample clean-up and concentration. creative-proteomics.comresearchgate.netsigmaaldrich.comsigmaaldrich.com In SPE, the sample is passed through a cartridge containing a solid sorbent material. creative-proteomics.com For bile acids, reversed-phase sorbents like C18 are commonly used. researchgate.netnih.gov The process typically involves:

Conditioning: The sorbent is activated with a solvent like methanol.

Equilibration: The sorbent is prepared with a solvent similar to the sample matrix, often water.

Loading: The sample is passed through the cartridge, and the bile acids are retained on the sorbent.

Washing: Interfering compounds are washed away with a weak solvent.

Elution: The purified bile acids are eluted from the sorbent using a strong organic solvent like methanol. nih.gov

This technique effectively removes salts, proteins, and other interfering substances, resulting in a cleaner sample for subsequent analysis by methods like LC-MS. nih.govsigmaaldrich.com The choice of extraction method can be critical, as different procedures can yield varying recovery rates for different bile acids. researchgate.netnih.gov For instance, for solid samples like stool, an initial extraction with a basic solution like NaOH may be necessary before further purification. nih.gov

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a cornerstone technique for the selective isolation and purification of this compound from complex biological matrices. This chromatographic method separates compounds based on their physical and chemical properties. thermofisher.com The process involves passing a sample through a solid sorbent, which retains the analyte of interest or the impurities, allowing for their separation. thermofisher.com

The selection of the sorbent material is critical and depends on the properties of the analyte and the matrix. For this compound, which is a polar, water-soluble compound, polar SPE phases are often employed. chromatographyonline.com These phases have polar functional groups that can interact with the polar groups of the bile acid through dipole-dipole or hydrogen bonding interactions. chromatographyonline.com

A typical SPE protocol for isolating this compound involves the following steps:

Sample Pre-treatment: This step is crucial to optimize the sample for effective retention on the SPE cartridge. thermofisher.com It may involve dilution, pH adjustment, or filtration to remove particulates. thermofisher.com

Column Conditioning: The SPE sorbent is activated with a water-miscible organic solvent like methanol, followed by an equilibration step with water or a buffer. chromatographyonline.com This ensures that the sorbent is ready for optimal interaction with the analyte.

Sample Loading: The pre-treated sample is passed through the conditioned SPE column. This compound and other bile acids are retained on the sorbent.

Washing: The column is washed with a solvent that removes unretained impurities while leaving the analyte of interest bound to the sorbent.

Elution: A solvent strong enough to disrupt the interactions between this compound and the sorbent is used to elute the purified compound from the column.

The choice of solvents for each step is critical for achieving high purity and yield. The use of SPE significantly reduces the complexity of the sample matrix, leading to improved analytical results in downstream applications such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). thermofisher.com

Optimization of Purity and Yield for Research Applications

Achieving high purity and yield of this compound is paramount for its use in research, as impurities can significantly impact experimental outcomes. Purity is often assessed by techniques like HPLC and is typically expected to be ≥95% for research-grade material. biocompare.comscbt.com

Several factors influence the purity and yield, including the starting material, the extraction method, and the purification process. For research applications, this compound is often synthesized to ensure a high-purity starting material. adipogen.com

The optimization process involves a systematic evaluation of various parameters:

SPE Sorbent and Solvent Selection: A range of SPE sorbents with different chemistries (e.g., C18, ion-exchange) and a variety of washing and elution solvents are tested to find the optimal combination for separating this compound from potential impurities.

pH Adjustment: The pH of the sample and solvents can significantly affect the retention and elution of bile acids. Optimizing the pH can enhance the selectivity of the extraction process.

Flow Rate: The speed at which the sample and solvents are passed through the SPE column can influence the interaction time and, consequently, the efficiency of the separation.

By carefully optimizing these parameters, researchers can obtain this compound with the high purity and yield required for sensitive research applications.

In Vitro and Preclinical Model Systems for Mechanistic Investigations

The following sections detail the various model systems used to investigate the mechanisms of action of this compound.

Primary Hepatocyte Cultures and Hepatocyte Cell Lines (e.g., L-02, HuH-7)

Primary human hepatocytes are considered the gold standard for in vitro liver studies. Research has shown that glycochenodeoxycholic acid can reduce the formation of cholic acid in these cells. caymanchem.com However, due to their limited availability and short lifespan in culture, immortalized hepatocyte cell lines like L-02 and HuH-7 are widely used. mdpi.com

The L-02 cell line, a normal human liver cell line, has been instrumental in studying the cytotoxic effects of glycochenodeoxycholic acid. Studies have demonstrated that at concentrations of 50, 75, and 100 µM, it reduces the number of LC3 puncta, a marker for autophagy, and is cytotoxic to L-02 hepatocytes. caymanchem.com Further research has shown that glycochenodeoxycholic acid can impair the autophagy-lysosome machinery in L-02 cells, leading to apoptosis. caymanchem.commedchemexpress.com

The HuH-7 cell line, derived from a human hepatocellular carcinoma, is another valuable tool. Research using HuH-7 cells has shown that glycochenodeoxycholic acid can promote chemoresistance by inducing cancer stem cell-like properties through the STAT3 signaling pathway. nih.gov

| Cell Line | Origin | Key Research Findings with this compound |

| Primary Human Hepatocytes | Human Liver | Reduces formation of cholic acid. caymanchem.com |

| L-02 | Normal Human Liver | Cytotoxic at 50, 75, and 100 µM; reduces LC3 puncta (autophagy marker); impairs autophagy-lysosome machinery leading to apoptosis. caymanchem.commedchemexpress.com |

| HuH-7 | Human Hepatocellular Carcinoma | Promotes chemoresistance and induces stemness via the STAT3 signaling pathway. nih.gov |

Hepatocellular Carcinoma (HCC) Cell Line Models

Glycochenodeoxycholic acid's role in hepatocellular carcinoma (HCC) is complex and has been investigated using various HCC cell lines. Besides HuH-7, the LM3 cell line has also been used to demonstrate that glycochenodeoxycholic acid enhances chemoresistance to drugs like 5-fluorouracil (B62378) and cisplatin. medchemexpress.comnih.gov This effect is linked to the upregulation of anti-apoptotic genes and the induction of an epithelial-to-mesenchymal transition (EMT) phenotype. nih.gov

In other HCC cell lines, such as HepG2 and QGY-7703, glycochenodeoxycholic acid has been shown to promote cell proliferation and reduce chemosensitivity to 5-fluorouracil by upregulating anti-apoptosis proteins like Mcl-1, Survivin, and Bcl-2. nih.gov Interestingly, some studies have found that chenodeoxycholic acid (the precursor to glycochenodeoxycholic acid) can enhance the inhibitory effect of sorafenib (B1663141) on HepG2 cell growth. frontiersin.org

| Cell Line | Key Research Findings with this compound |

| HuH-7, LM3 | Promotes chemoresistance to 5-fluorouracil and cisplatin; induces stemness and EMT via STAT3 signaling. medchemexpress.comnih.gov |

| HepG2, QGY-7703 | Promotes proliferation; reduces chemosensitivity to 5-fluorouracil by upregulating anti-apoptosis proteins (Mcl-1, Survivin, Bcl-2). nih.gov |

Animal Models of Liver Disease (e.g., Cholestasis, NAFLD/NASH)

Animal models are indispensable for studying the in vivo effects of glycochenodeoxycholic acid in the context of liver diseases.

Cholestasis: In a mouse model of inducible hepatocellular cholestasis (Atp8b1G308V/G308V mice fed with cholate), supplementation with glycochenodeoxycholic acid to "humanize" the bile salt pool led to the development of liver fibrosis. nih.govnih.gov This finding suggests that this hydrophobic bile salt has direct pro-fibrotic effects on hepatic stellate cells. nih.govnih.gov

NAFLD/NASH: Animal models are crucial for understanding nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). nih.gov These models can be genetic or induced by diet. nih.gov While direct studies on this compound in specific NAFLD/NASH models are emerging, it is recognized as a key molecule in investigating metabolic disorders like NAFLD. biosynth.com High-fat diet-induced obesity models in rats have shown alterations in fecal levels of glycochenodeoxycholic acid. caymanchem.com The HFD+CCL4 mouse model is considered clinically relevant for studying NASH-related fibrosis. histoindex.com

| Animal Model | Disease | Key Research Findings with this compound |

| Atp8b1G308V/G308V mice | Cholestasis | Supplementation induces liver fibrosis, suggesting a direct pro-fibrotic effect. nih.govnih.gov |

| High-fat diet-induced obese rats | Obesity/NAFLD | Altered fecal levels of glycochenodeoxycholic acid. caymanchem.com |

| HFD+CCL4 mice | NASH | A clinically relevant model for studying NASH-related fibrosis. histoindex.com |

Murine Models of Intestinal Inflammation (e.g., DSS-induced colitis)

Murine models of intestinal inflammation, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, are widely used to mimic human inflammatory bowel disease (IBD). criver.comnih.govnih.gov The DSS model is valued for its simplicity, reproducibility, and the ability to induce acute or chronic colitis by varying the DSS concentration and administration frequency. nih.govnih.gov This model is characterized by damage to the colonic epithelium, leading to an inflammatory response. nih.gov While specific studies focusing on the direct administration of this compound in the DSS model are part of an evolving area of research, the model provides a robust platform to investigate the interplay between bile acids and intestinal inflammation.

Application of Stable Isotope-Labeled this compound in Metabolic Tracing Studies

The use of stable isotope-labeled compounds represents a powerful methodology for elucidating the intricate pathways of metabolism. In the context of bile acid research, stable isotope-labeled this compound provides a means to trace the metabolic fate of this specific conjugated bile acid within a biological system without the use of radioactive materials. nih.gov This approach, known as stable isotope tracing, offers a dynamic view of metabolic fluxes and pathway engagement, which cannot be achieved by merely measuring the static concentrations of metabolites. nih.govnih.gov

The fundamental principle of metabolic tracing involves the introduction of a molecule, in this case, glycochenodeoxycholic acid, in which one or more atoms have been replaced with their heavy stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.gov For example, Glycochenodeoxycholic acid-d₄ is a commercially available form where four hydrogen atoms are replaced by deuterium. medchemexpress.com These labeled molecules are chemically identical to their unlabeled counterparts and are processed by enzymes in the same manner. youtube.com By administering the stable isotope-labeled this compound to a biological system, such as cell cultures, animal models, or even human subjects, researchers can track the journey of the labeled atoms as they are incorporated into downstream metabolites. nih.govnih.gov

The detection and quantification of the labeled metabolites are typically performed using high-sensitivity analytical techniques like mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net Mass spectrometry separates molecules based on their mass-to-charge ratio, allowing for the clear distinction between unlabeled and labeled metabolites due to the mass difference imparted by the stable isotopes. nih.gov

Research findings from such studies provide invaluable insights into the kinetics of glycochenodeoxycholic acid metabolism. For instance, by tracking the appearance of the isotope label in various other bile acids and their conjugates, researchers can quantify the rate of specific metabolic transformations. This can include processes like deconjugation (the removal of the glycine group), re-conjugation with other amino acids like taurine (B1682933), or further enzymatic modifications by the gut microbiota.

A study investigating the metabolism of ¹³C-labeled chenodeoxycholic acid, the precursor to glycochenodeoxycholic acid, demonstrated that after administration, the ¹³C label could be detected in various conjugated forms in urine, revealing pathways of bile acid conjugation and excretion. nih.gov Similar principles are applied when using labeled this compound to trace its specific metabolic routes.

| Tracer Compound | Biological System | Key Metabolic Pathways Investigated | Analytical Method | Illustrative Finding |

| Glycochenodeoxycholic acid-d₄ | In vivo (rodent model) | Deconjugation, 7α-dehydroxylation, enterohepatic circulation | LC-MS/MS | Quantification of the rate of conversion to chenodeoxycholic acid and subsequently to the secondary bile acid, lithocholic acid, by gut microbiota. |

| [24-¹³C]Glycochenodeoxycholic acid | Human hepatocytes (in vitro) | Re-conjugation, sulfation, glucuronidation | High-Resolution MS | Determination of the flux through detoxification pathways, showing increased sulfation under simulated cholestatic conditions. |

| Glycochenodeoxycholic acid-d₄ | Perfused rat liver | Hepatic uptake and biliary excretion | NMR Spectroscopy | Real-time monitoring of the transport kinetics of the labeled bile acid from blood into bile, assessing the efficiency of specific transporter proteins. |

This table presents illustrative research findings based on established methodologies in the field of metabolic tracing.

Future Research Directions and Mechanistic Therapeutic Perspectives

Elucidation of Novel Signaling Pathways and Molecular Targets

Future research is critically focused on identifying and characterizing the novel signaling pathways and molecular targets modulated by Glycochenodeoxycholic acid sodium. While it is known to be a glycine-conjugated form of the primary bile acid chenodeoxycholic acid (CDCA), its specific signaling cascades are a subject of intense investigation. caymanchem.com

A significant area of research has been its role in cancer biology. Studies have demonstrated that GCDCA can induce stemness and chemoresistance in hepatocellular carcinoma (HCC) cells by activating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. medchemexpress.comnih.gov This activation is achieved by suppressing the expression of negative regulators of STAT3 signaling, such as SOCS2, SOCS5, PTPN1, and PTPN11. nih.gov The activation of STAT3 leads to the upregulation of anti-apoptotic genes like Bcl-2 and the downregulation of apoptotic genes like Caspase 3, ultimately promoting cell survival and resistance to chemotherapy. medchemexpress.comnih.gov

Furthermore, GCDCA has been shown to induce apoptosis in normal hepatocytes, a process that appears to be mechanistically distinct from its effects on cancer cells. targetmol.comscbt.com This pro-apoptotic effect in non-cancerous liver cells is associated with the impairment of lysosomal function and the inhibition of autophagy, a key cellular recycling process. caymanchem.commedchemexpress.com GCDCA can increase lysosomal pH and inhibit proteolysis, leading to the accumulation of cellular damage and cell death. medchemexpress.com It also reduces the formation of autophagosomes by decreasing the expression of essential autophagy-related proteins such as LC3, ATG5, and BECN1. medchemexpress.com Some evidence suggests that the induction of apoptosis in hepatocytes by GCDCA involves the early modulation of protein kinase C (PKC) activity. caymanchem.com

These findings highlight GCDCA as a molecule with complex, context-dependent effects on cell fate. Future work aims to further dissect these pathways, identify additional downstream effectors, and understand how GCDCA differentially signals in normal versus cancerous cells.

| Pathway/Target | Effect of Glycochenodeoxycholic Acid | Cell Type | Research Finding |

| STAT3 Signaling | Activation | Hepatocellular Carcinoma (HCC) Cells | Induces cancer cell stemness and chemoresistance by repressing negative regulators (SOCS2, SOCS5, PTPN1, PTPN11). nih.gov |